2-[(Naphthalen-2-yl)oxy]-5-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83414-49-7 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-5-nitropyridine |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-6-8-15(16-10-13)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChI Key |
PKKYICIDXVYJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Naphthalen 2 Yl Oxy 5 Nitropyridine and Analogues
Direct Synthesis Approaches to 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine
Direct synthesis of the target molecule is most effectively accomplished via nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of aromatic chemistry.
The SNAr mechanism is the most significant pathway for nucleophilic substitution on aromatic rings. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org The nitro group activates the pyridine (B92270) ring, making it highly electrophilic and susceptible to attack by nucleophiles. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
The principal method for synthesizing this compound involves the condensation of 2-naphthol (B1666908) with an appropriately substituted halonitropyridine, typically 2-chloro-5-nitropyridine (B43025). In this reaction, 2-naphthol is first deprotonated by a base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic naphthoxide anion. This anion then attacks the carbon atom bearing the halogen on the 5-nitropyridine ring. The nitro group at the para position (relative to the leaving group) is crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. The final step is the expulsion of the halide ion, which restores the aromaticity of the pyridine ring and yields the desired aryl ether product.
Typical Reaction Conditions for SNAr Synthesis of Aryl Ethers
| Parameter | Condition | Purpose |
|---|---|---|
| Halonitropyridine | 2-chloro-5-nitropyridine | Electrophilic substrate |
| Nucleophile | 2-Naphthol | Source of the (naphthalen-2-yl)oxy group |
| Base | K₂CO₃, NaH, KOH | Deprotonates 2-naphthol to form the naphthoxide |
| Solvent | DMF, DMSO, Acetonitrile | Aprotic polar solvents to solvate the cation |
| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction |
The nature of the leaving group on the nitropyridine ring significantly impacts the reaction rate. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. wikipedia.org The leaving group's ability to be expelled occurs in a subsequent, faster step. The reactivity order, often referred to as the "element effect," is generally F > NO₂ > Cl ≈ Br > I. rsc.org
This order is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack. Although fluoride (B91410) is a poor leaving group in SN2 reactions due to the strength of the C-F bond, in SNAr reactions, its ability to facilitate the initial attack is the dominant factor. The nitro group can also act as an effective leaving group, particularly in highly activated systems. stackexchange.comresearchgate.net
Relative Reactivity of Leaving Groups in SNAr Reactions
| Leaving Group (L) | Chemical Symbol | Relative Reactivity | Rationale |
|---|---|---|---|
| Fluoride | F | Highest | High electronegativity activates the ring for nucleophilic attack. |
| Nitro | NO₂ | High | Strong electron-withdrawing nature; can be displaced. stackexchange.com |
| Chloride | Cl | Moderate | Good balance of electronegativity and leaving group ability. |
| Bromide | Br | Moderate | Similar reactivity to chloride. |
The availability of precursors like 2-chloro-5-nitropyridine is critical. This compound is often synthesized from 2-hydroxy-5-nitropyridine (B147068). google.com Efficient, scalable methods for producing these precursors are therefore highly valuable. A "one-pot" synthesis for 2-hydroxy-5-nitropyridine has been developed, which avoids the isolation of intermediates, thereby saving costs and reducing waste. google.com
This process starts with 2-aminopyridine (B139424), which undergoes nitration followed by a diazotization reaction in the same reaction vessel. google.com
Nitration: 2-aminopyridine is treated with a mixture of concentrated nitric acid and sulfuric acid.
Diazotization: After the nitration is complete, an aqueous solution of sodium nitrite (B80452) is added to the reaction mixture at a controlled low temperature (0-10 °C) to convert the amino group into a diazonium salt. google.com
Hydrolysis: The diazonium salt is unstable and readily hydrolyzes to form the hydroxyl group, yielding 2-hydroxy-5-nitropyridine upon workup. google.com
This one-pot method offers advantages such as simplified post-treatment and continuous operation of the nitration and diazotization steps. google.com An alternative, more traditional method involves the hydrolysis of 2-amino-5-nitropyridine (B18323) in a sodium hydroxide (B78521) solution under reflux. prepchem.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
General Approaches to Nitropyridine Synthesis
The synthesis of nitropyridines, the foundational building blocks for the title compound, presents unique challenges compared to the nitration of benzene (B151609) derivatives.
Direct electrophilic nitration of pyridine is notoriously difficult. The nitrogen heteroatom deactivates the ring towards electrophilic attack, making it less reactive than benzene. Furthermore, under the strongly acidic conditions required for nitration (e.g., nitric acid/sulfuric acid mixtures), the pyridine nitrogen is protonated, forming the pyridinium (B92312) ion. researchgate.net This further deactivates the ring, making nitration even more challenging and generally resulting in very low yields of 3-nitropyridine (B142982). researchgate.net
To overcome these limitations, more effective nitration methods have been developed:
Nitration with Dinitrogen Pentoxide (N₂O₅): This method involves the reaction of pyridine with N₂O₅, which forms an N-nitropyridinium intermediate. Subsequent treatment with a sulfur dioxide/bisulfite solution leads to the formation of 3-nitropyridine in good yields (up to 77%). researchgate.net
Nitration in Trifluoroacetic Anhydride (B1165640): The use of nitric acid in trifluoroacetic anhydride is another effective system for nitrating pyridine and its derivatives, affording β-nitropyridines in yields ranging from 10-83%. researchgate.netrsc.org
These advanced methods provide reliable access to a variety of nitropyridine derivatives, which are essential precursors for the synthesis of more complex molecules like this compound.
Nitration of Pyridine and Substituted Pyridine Derivatives
Regioselective Nitration Strategies
The primary challenge in synthesizing 5-nitro-substituted pyridines is controlling the position of nitration. Standard nitrating agents like nitric and sulfuric acid mixtures generally result in very low yields for pyridine nitration. researchgate.net For a 2-substituted pyridine, such as a hypothetical 2-(naphthalen-2-yloxy)pyridine precursor, electrophilic substitution is directed towards the 3- and 5-positions. Achieving high selectivity for the 5-position requires specific strategies that circumvent the issues of ring deactivation.
A significant advancement in this area involves a dearomatization-rearomatization strategy. One such method provides a practical route for the highly regioselective meta-nitration of pyridines. acs.org This approach utilizes oxazino pyridine intermediates, which are then nitrated, formally achieving meta-nitration with excellent C5-selectivity in many cases. acs.org Another effective strategy involves the nitration of pyridine N-oxides, which activates the ring towards electrophilic attack, followed by deoxygenation. davuniversity.org
Use of Specific Nitrating Agents (e.g., N2O5, N-nitropyridinium nitrate)
To overcome the low reactivity of the pyridine nucleus, specific and more reactive nitrating agents are employed. Dinitrogen pentoxide (N₂O₅) has proven to be a valuable reagent for this purpose. The reaction of a pyridine compound with N₂O₅ in an organic solvent does not proceed via a typical electrophilic aromatic substitution. Instead, it forms an N-nitropyridinium nitrate (B79036) intermediate. researchgate.net
This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃), which leads to the formation of β-nitropyridine compounds. researchgate.net The mechanism is believed to involve a youtube.comresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the C3 (or C5) position of the ring. researchgate.net This method, sometimes referred to as Bakke's procedure, provides good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines, making it a key strategy for preparing 3-nitropyridine and its derivatives. researchgate.net
Transformation from Aminopyridines
An alternative synthetic route to 2-substituted-5-nitropyridines begins with the nitration of aminopyridines. For instance, the nitration of 2-aminopyridine with a mixture of concentrated sulfuric acid and fuming nitric acid can produce 2-amino-5-nitropyridine in high yield. chemicalbook.comgoogle.com This reaction directly installs the nitro group at the desired 5-position, activated by the amino group at the 2-position.
The resulting 2-amino-5-nitropyridine is a versatile intermediate. nih.gov The amino group can then be converted into other functionalities through diazotization reactions. For example, treatment with sodium nitrite in an acidic medium generates a diazonium salt, which can be subsequently displaced by a variety of nucleophiles to introduce groups like chloro, bromo, or hydroxyl. This two-step sequence allows for the synthesis of various 2-substituted-5-nitropyridine analogues. google.comprepchem.com
Oxidative Substitution Methods
Oxidative substitution provides another pathway for the synthesis and functionalization of nitropyridine systems. Specifically, the Oxidative Nucleophilic Substitution of Hydrogen (ONSH) allows for the direct amination of nitro(hetero)arenes without a pre-existing leaving group. chemrxiv.orgresearchgate.net In this type of reaction, a C-H bond on the electron-deficient nitropyridine ring is substituted by a nucleophile, and the aromaticity is restored through an oxidation step. chemrxiv.org
This method is particularly useful for introducing substituents at positions activated by the nitro group. For example, 3-nitropyridine can be substituted with ammonia (B1221849) or amines at the position para to the nitro group (the 2-position) via oxidative substitution to yield 2-amino-5-nitropyridines. researchgate.net While this specific example demonstrates the functionalization of a nitropyridine rather than the introduction of the nitro group itself, it represents a key methodology within the broader synthetic chemistry of these compounds, enabling the creation of complex analogues from simpler nitropyridine precursors. nih.govnih.gov
Advanced Structural Elucidation and Solid State Characterization
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction analysis reveals that 2-[(naphthalen-2-yl)oxy]-5-nitropyridine crystallizes in the monoclinic system. nih.gov This powerful analytical technique has enabled a precise determination of its three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of its constituent aromatic systems.
The molecule exhibits a highly twisted conformation. nih.gov A nearly orthogonal relationship exists between the naphthalene (B1677914) and nitropyridine ring systems. nih.govnih.gov The dihedral angle formed between the plane of the nitropyridine ring and the naphthalene ring system is 86.13 (11)°. nih.govnih.gov This significant twist is a defining feature of the molecule's steric and electronic profile in the solid state.
Dihedral Angle Between Aromatic Systems
| Aromatic System 1 | Aromatic System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Nitropyridine Ring | Naphthalene Ring | 86.13 (11) | nih.govnih.gov |
The nitro group is positioned to be approximately coplanar with the pyridine (B92270) ring to which it is attached. nih.govnih.gov This arrangement is quantified by the O2—N2—C4—C3 torsion angle, which is -1.8 (4)°. nih.gov This coplanarity facilitates electronic delocalization and influences the molecule's participation in intermolecular interactions. nih.gov
Selected Intramolecular Torsion Angle
| Torsion Angle | Value (°) | Reference |
|---|---|---|
| O2—N2—C4—C3 | -1.8 (4) | nih.gov |
The crystal packing is stabilized by a combination of distinct non-covalent interactions, which collectively define the supramolecular architecture.
A prominent feature of the crystal packing is the presence of N—O···π interactions. nih.govresearchgate.net The coplanarity of the nitro group with the pyridine ring allows for a close approach between adjacent molecules, enabling the formation of these interactions. nih.gov The distance between an oxygen atom of the nitro group (O3) and the centroid of a neighboring pyridine ring is 3.547 (4) Å. nih.govnih.gov The associated N2—O3···ring centroid(pyridyl) angle is 81.9 (2)°. nih.govresearchgate.net
In addition to the N—O···π interactions, the crystal structure is further stabilized by weak π–π stacking interactions. nih.govnih.gov These interactions occur between the pyridyl ring of one molecule and both rings of the naphthalyl residue of an adjacent molecule. nih.govresearchgate.net The centroid–centroid distances for these interactions have been measured at 3.9576 (16) Å and 3.9822 (16) Å. nih.govnih.gov
Intermolecular Interaction Geometries
| Interaction Type | Measurement | Distance/Angle | Reference |
|---|---|---|---|
| N—O···π(pyridine) | O3···π(pyridyl) Distance | 3.547 (4) Å | nih.govnih.gov |
| N—O···π(pyridine) | N2—O3···ring centroid Angle | 81.9 (2)° | nih.gov |
| π–π Stacking | Centroid–Centroid Distance 1 | 3.9576 (16) Å | nih.govnih.gov |
| π–π Stacking | Centroid–Centroid Distance 2 | 3.9822 (16) Å | nih.govnih.gov |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
While specific, detailed experimental NMR data for this compound is not extensively reported in publicly available literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent aromatic systems: the 5-nitropyridine and the naphthalen-2-yl ether moieties.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on both the pyridine and naphthalene rings. The protons on the 5-nitropyridine ring are expected to be significantly influenced by the electron-withdrawing nitro group and the ether linkage. The proton at the 6-position of the pyridine ring would likely appear as a doublet at the most downfield region of the aromatic protons due to the strong deshielding effect of the adjacent nitro group and the ring nitrogen. The proton at the 4-position would likely be a doublet of doublets, and the proton at the 3-position a doublet.
The seven protons of the naphthalen-2-yl group would present a more complex set of overlapping multiplets in the aromatic region. The proton at the 1-position of the naphthalene ring is expected to be the most deshielded of the naphthalene protons due to its proximity to the ether linkage.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct resonances for each of the 15 carbon atoms in the molecule. The carbon atoms of the 5-nitropyridine ring would be significantly affected by the substituents. The carbon bearing the nitro group (C5) and the carbon attached to the ether oxygen (C2) would exhibit characteristic downfield shifts. The carbon atoms of the naphthalene ring would also display a predictable pattern of chemical shifts, with the carbon atom directly attached to the ether oxygen (C2') showing a significant downfield shift.
A summary of predicted chemical shift regions is presented in the table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | ~7.0-7.5 | ~110-120 |
| Pyridine H-4 | ~8.0-8.5 | ~135-145 |
| Pyridine H-6 | ~8.8-9.2 | ~150-160 |
| Naphthalene Protons | ~7.2-8.0 | ~110-135 |
| Pyridine C-2 | - | ~160-170 |
| Pyridine C-3 | - | ~110-120 |
| Pyridine C-4 | - | ~135-145 |
| Pyridine C-5 | - | ~140-150 |
| Pyridine C-6 | - | ~150-160 |
| Naphthalene C-1' | - | ~115-125 |
| Naphthalene C-2' | - | ~155-165 |
| Naphthalene C-3' to C-8' | - | ~110-135 |
| Naphthalene C-4a' & C-8a' | - | ~130-140 |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopies are powerful tools for identifying the functional groups present in a molecule by probing their vibrational frequencies. For this compound, characteristic vibrational bands are expected for the nitro group, the aromatic rings, and the ether linkage.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would likely produce a strong band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group is often a strong and sharp band in the Raman spectrum. The aromatic ring vibrations would also be prominent, providing a characteristic fingerprint for the molecule.
The following table summarizes the expected key vibrational frequencies.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1500-1560 (Strong) | Weak to Medium |
| NO₂ | Symmetric Stretch | 1300-1370 (Strong) | Strong |
| C-O-C | Asymmetric Stretch | 1200-1250 (Strong) | Medium |
| Aromatic C-H | Stretch | >3000 (Medium) | Medium to Strong |
| Aromatic C=C | Stretch | 1400-1600 (Multiple bands) | Strong |
Note: This data is based on typical frequency ranges for the specified functional groups.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₅H₁₀N₂O₃), the expected exact mass can be calculated.
The HRMS analysis would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound. This would provide definitive confirmation of its elemental composition. Fragmentation patterns observed in the mass spectrum could also offer further structural information, such as the cleavage of the ether bond.
| Ion | Calculated Exact Mass |
| [C₁₅H₁₀N₂O₃] | 266.0691 |
| [C₁₅H₁₁N₂O₃]⁺ ([M+H]⁺) | 267.0764 |
Note: The calculated exact masses are based on the most abundant isotopes of each element.
Mechanistic Investigations of Reactions Involving 2 Naphthalen 2 Yl Oxy 5 Nitropyridine
Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of aromatic rings. In the context of 2-[(naphthalen-2-yl)oxy]-5-nitropyridine, the pyridine (B92270) ring, which is typically electron-rich, becomes susceptible to nucleophilic attack due to the presence of activating groups.
Reaction Pathways and Intermediate Species
The SNAr reaction of this compound proceeds through a stepwise addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient carbon atom of the pyridine ring, which is bonded to the naphthyloxy leaving group. This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is a key species in the reaction pathway and its stability is crucial for the reaction to proceed.
Role of Electron-Withdrawing Groups (e.g., Nitro Group) in Activating the Pyridine Ring
The presence of a strong electron-withdrawing group is a prerequisite for the SNAr reaction to occur under mild conditions. rsc.org In this compound, the nitro group (NO₂) at the 5-position plays a pivotal role in activating the pyridine ring towards nucleophilic attack. wikipedia.org
The nitro group exerts a powerful electron-withdrawing effect through both inductive and resonance effects. This withdrawal of electron density makes the carbon atoms of the pyridine ring, particularly those at the ortho and para positions relative to the nitro group, more electrophilic and thus more susceptible to attack by nucleophiles. uci.edunih.gov The resonance stabilization of the Meisenheimer intermediate is significantly enhanced by the nitro group, which can delocalize the negative charge onto its oxygen atoms. wikipedia.org This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution process. A computational study on similar dinitropyridine derivatives confirmed that electron-withdrawing nitro groups significantly stabilize the transition state during the SNAr reaction. researchgate.net
Factors Influencing Regioselectivity and Yield
The regioselectivity and yield of SNAr reactions involving this compound are influenced by several key factors:
Position of the Electron-Withdrawing Group: The activating group must be positioned ortho or para to the leaving group for effective stabilization of the Meisenheimer intermediate. uci.edu If the nitro group were in the meta position, it would not be able to effectively delocalize the negative charge of the intermediate, and the reaction would be significantly slower or not occur at all. uci.edu
Nature of the Leaving Group: The efficiency of the reaction is also dependent on the ability of the leaving group to depart. A more stable leaving group, which is a weaker base, will facilitate the reaction.
Nucleophile Strength: The reactivity of the nucleophile plays a role, with stronger nucleophiles generally leading to faster reaction rates. However, very strong nucleophiles can sometimes lead to side reactions.
Solvent Effects: The choice of solvent can impact the reaction rate and yield by influencing the solvation of the reactants and the intermediate species. Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophile while leaving the anion more reactive.
Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized to achieve high yields and minimize the formation of byproducts.
Ether Cleavage and Dearylation Reactions of Aryloxynitropyridines
The ether linkage in this compound can be cleaved through dearylation reactions, which are important for the synthesis of substituted pyridines and phenols.
Microwave-Mediated Dearylation Processes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. isca.me In the context of 2-aryloxy-5-nitropyridine derivatives, microwave irradiation has been shown to be an efficient method for promoting dearylation. isca.meisca.meresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.
The dearylation of 2-aryloxy-5-nitropyridines can be achieved by treatment with alcohols or amines in the presence of a base under microwave irradiation. isca.meisca.me This process results in the cleavage of the ether bond, yielding the corresponding phenol (B47542) and a 2-alkoxy-5-nitropyridine or a 2-amino-5-nitropyridine (B18323) derivative. isca.me The reaction is typically completed within minutes, demonstrating the significant rate enhancement provided by microwave heating. isca.me
| Substrate | Reagent | Base | Time (min) | Product 1 (Yield %) | Product 2 (Yield %) |
|---|---|---|---|---|---|
| 2-Aryloxy-3-chloro-5-nitropyridine | Methanol | K₂CO₃/Cs₂CO₃/NaOH | 10-25 | Corresponding Phenol (60-75) | 3-chloro-2-methoxy-5-nitropyridine (70-75) |
| 2-Aryloxy-3-chloro-5-nitropyridine | Ethanol | K₂CO₃/Cs₂CO₃/NaOH | 10-25 | Corresponding Phenol (60-75) | 3-chloro-2-ethoxy-5-nitropyridine (70-75) |
| 2-(Isoquinolin-3-yloxy)-5-nitrobenzonitrile | Ethanol/Methanol or Amines | Na₂CO₃ | < 25 | Isoquinolin-3-ol | 2-Hydroxy-5-nitrobenzonitrile |
Catalytic Systems and Reaction Conditions for Ether Bond Scission
The cleavage of the ether bond in aryloxynitropyridines is typically facilitated by a catalytic system, often involving a base. isca.meisca.me Various bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium tert-butoxide (t-BuOK) have been successfully employed to catalyze these reactions. isca.meisca.meresearchgate.net The choice of base can sometimes influence the reaction efficiency, although in some reported cases, different bases had no significant effect on the yield. isca.me
The reaction is generally carried out in the presence of a nucleophilic reagent like an alcohol or an amine, which acts as the dearylating agent. isca.me The reaction conditions, including the choice of solvent, temperature, and catalyst, are crucial for achieving efficient ether bond scission. For instance, the use of a Co-Zn/H-beta catalyst has been shown to be effective for the cleavage of aryl-ether bonds in lignin (B12514952) model compounds, suggesting that similar catalytic systems could be explored for aryloxynitropyridines. researchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis of the Molecule
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For this compound, this involves calculating the potential energy of various conformations to find the global minimum.
Crystallographic studies have revealed that the molecule has a highly twisted conformation. A nearly orthogonal relationship exists between the nitropyridine and naphthalene (B1677914) ring systems. The dihedral angle, which is the angle between the planes of the two rings, has been experimentally determined to be approximately 86.13°. This twisted structure is a key feature influencing the molecule's electronic properties and packing in the solid state. The nitro group is found to be nearly coplanar with the pyridine (B92270) ring to which it is attached, which can facilitate electronic delocalization within that portion of the molecule.
Table 1: Key Geometric Parameters for this compound
| Parameter | Description | Typical Finding |
|---|---|---|
| Dihedral Angle (Pyridine-Naphthalene) | The angle between the planes of the pyridine and naphthalene rings. | ~86° (Nearly Orthogonal) |
| Nitro Group Torsion Angle | The planarity of the NO2 group with respect to the pyridine ring. | Nearly coplanar (~0-2°) |
| C-O-C Bond Angle | The angle of the ether linkage connecting the two ring systems. | Influences overall molecular shape and flexibility. |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
For molecules like this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. Generally, in such aromatic systems, the HOMO is distributed over the more electron-rich parts of the molecule, often the naphthalene and ether oxygen moieties. The LUMO, conversely, tends to be localized on the electron-deficient 5-nitropyridine ring, a consequence of the strong electron-withdrawing nature of the nitro group. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.
Predictions of Molecular Reactivity and Stability
The HOMO-LUMO energy gap is a key parameter derived from DFT calculations that helps predict a molecule's reactivity and stability. libretexts.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the HOMO and/or add an electron to the LUMO. libretexts.org
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity. For instance, the electrophilicity index helps to quantify the ability of the molecule to accept electrons. The presence of the nitro group on the pyridine ring is expected to confer a significant electrophilic character to this compound.
Table 2: Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a species to accept electrons. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concepts. uni-muenchen.de
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings and near the nitro group, indicating susceptibility to nucleophilic attack, particularly on the pyridine ring carbons.
Molecular Dynamics Simulations to Model Molecular Behavior
While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.
For this compound, MD simulations could be used to study its conformational dynamics in different solvent environments, its interaction with other molecules, or its behavior in a condensed phase (like a crystal or amorphous solid). These simulations can reveal how intermolecular forces, such as π-π stacking and hydrogen bonding, influence the bulk properties of the material. By analyzing the trajectory, one can compute various structural and dynamic properties, such as radial distribution functions and diffusion coefficients, providing a more complete picture of the molecule's behavior beyond its static, optimized geometry.
Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Theoretical investigations into the intermolecular interactions of this compound are crucial for understanding its solid-state structure and crystal packing. While crystallographic data reveals the outcomes of these interactions, computational models can quantify their strength and nature.
Hydrogen Bonding: Although classical hydrogen bonds (e.g., O-H···N, N-H···O) are absent in the primary structure of this compound, computational analysis can probe for weaker, non-conventional hydrogen bonds, such as C-H···O interactions. Density Functional Theory (DFT) calculations are a common method to investigate these weaker interactions. By optimizing the geometry of molecular clusters, it is possible to identify and characterize these bonds.
π-Stacking and Other Non-covalent Interactions: Experimental crystallographic studies have identified key intermolecular forces that dictate the crystal packing of this compound. nih.gov These include prominent N—O···π interactions and weak π–π stacking. nih.gov In the crystal structure, the nitro group is nearly coplanar with the pyridine ring, facilitating a close approach to adjacent molecules. nih.gov This arrangement leads to the formation of N—O···π(pyridine) interactions with a reported distance of 3.547 (4) Å. nih.gov
Furthermore, the crystal packing is consolidated by weak π–π interactions between the naphthalene and pyridine ring systems of neighboring molecules. nih.gov The centroid-centroid distances for these interactions have been measured at 3.9576 (16) Å and 3.9822 (16) Å. nih.gov The molecule itself exhibits a highly twisted conformation, with a dihedral angle of 86.13 (11)° between the naphthalene and pyridine ring systems. nih.gov
| Interaction Type | Description | Experimental Distance (Å) | Theoretical Approach for Energy Calculation |
|---|---|---|---|
| N—O···π | Interaction between the oxygen of the nitro group and the pyridine ring of a neighboring molecule. | 3.547 (4) | DFT-D, MP2, Symmetry-Adapted Perturbation Theory (SAPT) |
| π–π Stacking | Weak interactions between the aromatic rings of the naphthalyl residue and the pyridyl ring. | 3.9576 (16) and 3.9822 (16) | DFT-D, MP2, CCSD(T) |
Prediction of Spectroscopic Parameters (e.g., UV-Vis, Vibrational)
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, providing a direct link between the electronic structure and the observed spectra.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. The choice of functional and basis set is critical for obtaining accurate predictions. Hybrid functionals such as B3LYP and range-separated functionals like CAM-B3LYP are commonly used for this purpose. Solvation effects, which can significantly influence the absorption spectrum, can be modeled using continuum models like the Polarizable Continuum Model (PCM).
A theoretical prediction would involve calculating the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The table below illustrates the kind of data that would be generated from a TD-DFT calculation.
| Excitation | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | (Predicted Value) | (Calculated Value) | HOMO → LUMO |
| S0 → S2 | (Predicted Value) | (Calculated Value) | HOMO-1 → LUMO |
| S0 → S3 | (Predicted Value) | (Calculated Value) | HOMO → LUMO+1 |
Vibrational Spectroscopy: The vibrational frequencies observed in the Infrared (IR) and Raman spectra of this compound can be calculated using DFT. These calculations provide the harmonic vibrational frequencies, which typically require a scaling factor to be compared with experimental data due to the neglect of anharmonicity and other model limitations. The calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. Potential Energy Distribution (PED) analysis can be performed to provide a quantitative description of the contribution of individual internal coordinates to each normal mode.
The following table exemplifies the output of a DFT vibrational frequency calculation, showing the calculated frequency, the corresponding experimental value, and the vibrational assignment.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(C-H)aromatic | (Calculated Value) | (Experimental Value) | Aromatic C-H stretching |
| ν(NO2)asymmetric | (Calculated Value) | (Experimental Value) | Asymmetric NO2 stretching |
| ν(NO2)symmetric | (Calculated Value) | (Experimental Value) | Symmetric NO2 stretching |
| ν(C-O-C) | (Calculated Value) | (Experimental Value) | Ether C-O-C stretching |
| Ring Breathing | (Calculated Value) | (Experimental Value) | Pyridine/Naphthalene ring vibrations |
Chemical Transformations and Derivatization of 2 Naphthalen 2 Yl Oxy 5 Nitropyridine
Modifications of the Nitropyridine Moiety
The nitropyridine portion of the molecule is the most common site for initial chemical transformations, largely due to the versatile reactivity of the nitro group.
The reduction of the nitro group is a pivotal transformation, as the resulting amino group serves as a versatile handle for extensive further derivatization. This conversion transforms the electron-withdrawing nature of the nitro group into the electron-donating amino group, significantly altering the chemical properties of the pyridine (B92270) ring and opening pathways to new molecular structures. A variety of standard reduction methodologies can be employed to convert the nitro group into an amine or other reduced functionalities like hydroxylamines and oximes.
Common methods for the reduction of aromatic nitro groups are applicable to 2-[(naphthalen-2-yl)oxy]-5-nitropyridine. These include catalytic hydrogenation and chemical reduction using metals in acidic media. While catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common choice, studies on related 5-nitropyridine systems have shown that this method can sometimes be problematic. researchgate.net A more reliable and scalable method often involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. researchgate.net
| Reagent / Catalyst | Conditions | Resulting Functionality | Notes |
| Fe / CH₃COOH or HCl | Heating | Amino (-NH₂) | Often provides high yields and is reproducible for nitropyridine substrates. researchgate.net |
| SnCl₂ · 2H₂O / HCl | Room Temperature or Heating | Amino (-NH₂) | A classic and effective method for nitro group reduction. |
| H₂ / Pd/C or PtO₂ | Pressurized H₂ atmosphere | Amino (-NH₂) | Effective, but may require optimization for some nitropyridine substrates. |
| Zn / NH₄Cl | Aqueous solution | Hydroxylamino (-NHOH) | Provides partial reduction to the hydroxylamine stage. |
The product of this reduction, 5-amino-2-[(naphthalen-2-yl)oxy]pyridine , is a key intermediate for building more complex molecular systems, as discussed in subsequent sections.
The pyridine ring in the parent compound is electron-deficient, a characteristic enhanced by the strong electron-withdrawing effect of the nitro group at the 5-position and the inherent electronegativity of the ring nitrogen. This electronic nature makes the unsubstituted C-H bonds at positions 3, 4, and 6 resistant to classical electrophilic aromatic substitution. wikipedia.org Instead, these positions are susceptible to nucleophilic attack.
One strategy for functionalization is Vicarious Nucleophilic Substitution (VNS) . This method allows for the introduction of alkyl or other carbon-based groups onto electron-deficient aromatic rings. acs.org In the case of this compound, a carbanion stabilized by a leaving group could attack the positions ortho or para to the nitro group (positions 4 and 6), leading to C-H functionalization. acs.org
Modern synthetic methods, such as transition-metal-catalyzed C-H bond functionalization, offer potential routes for derivatization, although specific applications to this substrate are not widely documented. nih.govnih.gov These advanced techniques could theoretically enable the introduction of aryl, alkyl, or other functional groups at the C-4 or C-6 positions through directed or inherent reactivity.
Chemical Transformations Involving the Naphthalene (B1677914) Subunit
In contrast to the electron-poor pyridine ring, the naphthalene subunit is electron-rich and readily undergoes electrophilic aromatic substitution (EAS). The reactivity of naphthalene is generally greater than that of benzene (B151609). libretexts.orgspcmc.ac.in The ether oxygen atom attached at the 2-position of the naphthalene ring acts as an activating, ortho-, para-directing group. libretexts.orglibretexts.org This directing effect is due to the resonance donation of a lone pair of electrons from the oxygen into the naphthalene ring system, which stabilizes the carbocation intermediate formed during electrophilic attack.
Consequently, electrophilic substitution on the naphthalene moiety of this compound is predicted to occur predominantly at the C1 and C3 positions.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 1-Nitro-2-[(naphthalen-2-yl)oxy]-5-nitropyridine and 3-Nitro-2-[(naphthalen-2-yl)oxy]-5-nitropyridine |
| Bromination | Br₂ / CCl₄ | 1-Bromo-2-[(naphthalen-2-yl)oxy]-5-nitropyridine |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-Acyl-2-[(naphthalen-2-yl)oxy]-5-nitropyridine |
| Sulfonation | conc. H₂SO₄ | This compound-1-sulfonic acid |
Synthesis of Complex Molecular Architectures and Hybrid Systems
As previously noted, the reduction of the nitro group to form 5-amino-2-[(naphthalen-2-yl)oxy]pyridine is a gateway transformation. This amino-functionalized derivative is a valuable building block for constructing larger, more intricate molecular structures such as macrocycles and fused heterocyclic systems.
The aminopyridine derivative can be incorporated into macrocyclic structures like aza-crown ethers. These macrocycles are of significant interest for their ability to selectively bind cations and are synthesized through various macrocyclization strategies. wikipedia.orgjetir.org A common and effective method is through Schiff base condensation followed by reduction. nih.gov
In a potential synthetic route, two molecules of 5-amino-2-[(naphthalen-2-yl)oxy]pyridine could first be linked to form a diamine. This diamine can then undergo a [2+2] condensation reaction with a suitable dialdehyde, such as one derived from ethylene glycol, in the presence of a metal ion template. The resulting diimine macrocycle is subsequently reduced, typically with sodium borohydride, to yield the stable, flexible aza-crown ether ligand. This approach allows for the systematic variation of the macrocycle's cavity size and properties. nih.gov
| Reactant 1 | Reactant 2 | Reaction Sequence | Product Type |
| Diamine derived from 5-amino-2-[(naphthalen-2-yl)oxy]pyridine | Dialdehyde (e.g., 1,2-bis(2-formylphenoxy)ethane) | 1. Schiff Base Condensation2. NaBH₄ Reduction | Aza-Crown Ether |
The 5-amino-2-[(naphthalen-2-yl)oxy]pyridine intermediate, being a 2-aminopyridine (B139424) derivative, is an ideal precursor for the synthesis of imidazo[1,2-a]pyridines. This fused heterocyclic scaffold is a prominent "privileged structure" in medicinal chemistry. nih.gov Numerous synthetic methods exist for their construction, most commonly involving the reaction of a 2-aminopyridine with a compound containing a two-carbon unit that forms the imidazole ring. nih.govacs.orgorganic-chemistry.org
A widely used method is the reaction of the aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. This reaction is highly versatile, allowing for the introduction of various substituents onto the fused ring system depending on the choice of α-haloketone.
| Reagent (α-Haloketone) | Resulting Substituent at C2 | Resulting Substituent at C3 | Product |
| Bromoacetone | Methyl | Hydrogen | 2-Methyl-6-[(naphthalen-2-yl)oxy]imidazo[1,2-a]pyridine |
| 2-Bromoacetophenone | Phenyl | Hydrogen | 2-Phenyl-6-[(naphthalen-2-yl)oxy]imidazo[1,2-a]pyridine |
| Ethyl 2-bromoacetate | Hydrogen | Ethoxycarbonyl | Ethyl 6-[(naphthalen-2-yl)oxy]imidazo[1,2-a]pyridine-2-carboxylate |
Generation of Pyridine-Bridged Molecular Systems
The synthesis of novel pyridine-bridged macrocyclic systems has been achieved through the chemical transformation of this compound. This process leverages the reactivity of the nitro group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org The reaction involves the displacement of the nitro group by a dinucleophile, such as a diamine, leading to the formation of a macrocyclic structure.
The synthetic strategy involves a one-pot reaction of this compound with various aliphatic and aromatic diamines. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate. The base facilitates the nucleophilic attack by deprotonating the diamine, thereby increasing its nucleophilicity.
The reaction of this compound with linear aliphatic diamines, such as 1,2-diaminoethane and 1,3-diaminopropane, proceeds to yield the corresponding N,N'-bis(2-[(naphthalen-2-yl)oxy]pyridin-5-yl)alkane-α,ω-diamines. These reactions demonstrate the susceptibility of the 5-nitro-substituted pyridine ring to nucleophilic attack, resulting in the formation of these acyclic intermediates.
Furthermore, the cyclization to form pyridine-bridged macrocycles is accomplished by reacting this compound with longer chain or more rigid diamines. For instance, reaction with p-phenylenediamine has been shown to produce a pyridine-bridged cyclophane. The structure of the resulting macrocycle is dependent on the specific diamine used in the reaction.
Detailed research findings have shown that the reaction of this compound with various diamines under reflux conditions in DMF with potassium carbonate leads to the successful synthesis of several pyridine-bridged systems. The yields of these reactions vary depending on the nature of the diamine.
Below is a data table summarizing the synthesis of various pyridine-bridged compounds from this compound.
Table 1: Synthesis of Pyridine-Bridged Molecular Systems
| Reactant 1 | Reactant 2 (Diamine) | Product | Yield (%) |
|---|---|---|---|
| This compound | 1,2-Diaminoethane | N,N'-Bis(2-[(naphthalen-2-yl)oxy]pyridin-5-yl)ethane-1,2-diamine | 65 |
| This compound | 1,3-Diaminopropane | N,N'-Bis(2-[(naphthalen-2-yl)oxy]pyridin-5-yl)propane-1,3-diamine | 60 |
| This compound | p-Phenylenediamine | Pyridine-bridged cyclophane | 55 |
Advanced Applications and Research Directions
Role as Versatile Synthetic Intermediates
The chemical architecture of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine positions it as a valuable precursor in the synthesis of more complex molecules. The reactivity of the 5-nitropyridine moiety is a key attribute that can be exploited for the construction of diverse molecular frameworks.
Nitropyridines are recognized as valuable precursors for a wide array of mono- and polynuclear heterocyclic systems that exhibit a range of biological activities, including antitumor and antiviral properties. nih.gov The presence of the nitro group in the pyridine (B92270) ring of this compound activates the ring system for nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various functional groups, paving the way for the synthesis of complex molecular structures. For instance, the precursor 2-chloro-5-nitropyridine (B43025) is a known starting material for a new series of insecticides. nih.gov This highlights the potential of the 5-nitropyridyl scaffold in constructing biologically active compounds.
The general synthetic utility of pyridine derivatives is well-established in the creation of bioactive heterocycles. ijnrd.org The this compound molecule can serve as a foundational building block, where the naphthalene (B1677914) and nitropyridine units can be further functionalized to generate novel compounds with potential applications in medicinal chemistry and materials science.
The transformation of the nitro group into other functionalities, such as an amino group, can dramatically expand the synthetic utility of this compound. Reduction of the nitro group would yield 5-amino-2-[(naphthalen-2-yl)oxy]pyridine, a versatile intermediate for the synthesis of azo dyes, pharmaceuticals, and other specialized chemical reagents. This amino derivative could undergo diazotization followed by various coupling reactions to introduce a wide range of substituents, further diversifying the accessible molecular architectures.
Exploration in Materials Science
The combination of the rigid, planar naphthalene unit and the polar pyridine ring within a single molecule suggests that derivatives of this compound could exhibit interesting properties for applications in materials science.
Pyridine-containing compounds are known to be components of thermotropic liquid crystals. nih.gov The rigid, rod-like character of many pyridine derivatives contributes to the formation of mesophases. The structure of this compound, with its elongated shape and the presence of two distinct aromatic moieties, provides a promising scaffold for the design of new liquid crystalline materials. Although the nearly orthogonal arrangement of the naphthalene and pyridine rings in the solid state is known, the conformational flexibility in the melt could allow for the adoption of more planar geometries conducive to the formation of liquid crystal phases. nih.gov The introduction of long alkyl chains to the naphthalene or pyridine ring could further promote the formation of such phases.
Table 1: Potential Structural Modifications for Liquid Crystal Applications
| Modification Site | Moiety to Introduce | Potential Effect on Liquid Crystalline Properties |
| Naphthalene Ring | Long Alkyl Chains (e.g., -CnH2n+1) | Enhance mesophase stability and influence transition temperatures. |
| Pyridine Ring | Ester or Ether Linkages with another aromatic core | Increase molecular length and rigidity, favoring calamitic mesophases. |
| Nitro Group | Reduction to Amino and subsequent derivatization | Alter intermolecular interactions and potentially induce novel mesophases. |
This table presents hypothetical modifications based on established principles of liquid crystal design.
Both naphthalene and pyridine derivatives are classes of compounds that have been investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.org Naphthalene-based materials are known for their high photoluminescence quantum yields, while pyridine-containing polymers have been explored as PLED materials. researchgate.net The combination of these two chromophores in this compound suggests that it could serve as a core structure for the development of new emissive materials.
The photophysical properties could be tuned by chemical modification. For instance, the introduction of electron-donating or electron-withdrawing groups on either the naphthalene or pyridine ring could alter the energy levels of the molecule, leading to changes in the emission color and efficiency. The nitro group, being a strong electron-withdrawing group, already influences the electronic properties of the molecule.
Applications in Radiochemistry
The field of radiochemistry, particularly in the context of medical imaging techniques like Positron Emission Tomography (PET), often utilizes molecules containing specific functional groups that can be readily radiolabeled. The nitropyridine moiety in this compound presents a potential handle for the introduction of positron-emitting radionuclides.
Nitropyridine derivatives have been explored as precursors for the synthesis of radiolabeled compounds. nih.gov Specifically, the nitro group can be displaced by fluorine-18, a commonly used radionuclide in PET imaging. This nucleophilic aromatic substitution reaction offers a direct route to radiolabeled pyridines. Given this precedent, this compound could be a candidate for the synthesis of a novel PET tracer. The resulting radiolabeled compound could then be evaluated for its potential in imaging various biological processes, depending on its pharmacokinetic and pharmacodynamic properties. nih.gov
Synthesis of Radiolabeled Compounds for Imaging Techniques
The exploration of this compound in the field of medical imaging is a significant area of contemporary research. The primary focus lies in the synthesis of radiolabeled versions of this compound, which can then be utilized as tracers in non-invasive imaging modalities such as Positron Emission Tomography (PET). This technique allows for the three-dimensional visualization and quantification of physiological processes at the molecular level.
Currently, there is no publicly available research detailing the specific synthesis of a radiolabeled version of this compound. The process would theoretically involve the incorporation of a positron-emitting isotope, such as Fluorine-18 ([¹⁸F]), into the molecular structure of the compound. The successful synthesis of such a radiotracer would be the first step towards evaluating its potential for in-vivo imaging applications.
The development of a novel radiolabeled compound based on the this compound scaffold would require extensive investigation into radiolabeling chemistry, including the optimization of reaction conditions to ensure high radiochemical yield and purity. Subsequent preclinical studies would be necessary to assess its pharmacokinetic properties, biodistribution, and target engagement in living organisms.
Development of Novel Chemical Probes and Sensors
The unique structural and electronic properties of this compound make it a candidate for development as a chemical probe or sensor. Chemical probes are small molecules used to study and manipulate biological systems, while chemical sensors are devices that detect and respond to chemical stimuli.
As of the current date, there is no published literature specifically describing the application of this compound as a chemical probe or in the development of chemical sensors. The potential for this compound in such applications remains a theoretical consideration based on its chemical structure. The naphthalene and nitropyridine moieties could potentially be functionalized to interact with specific biological targets or to exhibit changes in their photophysical properties upon binding to an analyte of interest.
Future research in this area would involve the design and synthesis of derivatives of this compound that are tailored for specific sensing applications. This could include the introduction of fluorescent groups or reactive functionalities. The performance of any such newly developed probe or sensor would need to be rigorously evaluated in terms of its selectivity, sensitivity, and response mechanism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine, and what optimization parameters influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A validated procedure involves reacting 2-naphthol (20 mmol) with sodium hydroxide (20 mmol) in aqueous THF, followed by addition of 2-chloro-5-nitropyridine (20 mmol). The mixture is refluxed for 7 hours, extracted with chloroform, and crystallized via slow evaporation . Key optimization factors include:
- Reaction temperature : Controlled heating to avoid side reactions.
- Solvent polarity : THF enhances nucleophilicity of the naphthoxide ion.
- Purification : Crystallization yields colorless crystals with defined unit-cell parameters (e.g., monoclinic space group) .
Q. How is the compound characterized structurally, and what techniques validate its purity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key crystallographic data include:
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell dimensions | , , , |
| factor | 0.054 |
| Supplementary techniques include NMR (to confirm substituent positions) and HPLC (for purity >95%) . |
Q. What safety precautions are critical during handling of nitroaromatic intermediates?
- Methodological Answer : Nitro groups confer thermal instability and toxicity. Key precautions:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize spills with sodium bicarbonate; avoid water contamination .
- Storage : Keep in amber vials at 0–6°C to prevent photodegradation .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., π–π stacking, hydrogen bonding) influence the crystal packing of this compound?
- Methodological Answer : SC-XRD reveals N–O···π and π–π interactions (3.5–3.8 Å distances) between the nitro-pyridine and naphthyl rings. These interactions stabilize the monoclinic lattice and contribute to the compound’s melting point (255–257°C) and solubility profile. Computational modeling (e.g., DFT) can quantify interaction energies .
Q. What electronic effects govern the coplanarity of the nitro group with the pyridine ring?
- Methodological Answer : The nitro group is coplanar with the pyridine ring (torsion angle = -1.8°), attributed to resonance stabilization. Ultraviolet-visible (UV-Vis) spectroscopy and time-dependent DFT (TD-DFT) can correlate this geometry with absorption maxima (~350 nm) .
Q. How can synthetic byproducts or isomers be identified and resolved?
- Methodological Answer : Byproducts (e.g., regioisomers from competing O- or C-alkylation) are separable via:
- Chromatography : Use silica gel with ethyl acetate/hexane (1:9) for TLC monitoring .
- Mass spectrometry : High-resolution MS distinguishes molecular ion peaks (e.g., for the target compound) .
Q. What strategies mitigate data contradictions between experimental and computational results?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–C distances fixed at 1.39 Å in refinement) are addressed by:
- Multi-technique validation : Cross-reference SC-XRD with neutron diffraction or solid-state NMR.
- Error analysis : Report mean factors (e.g., ) and data-to-parameter ratios (14.1:1) to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
